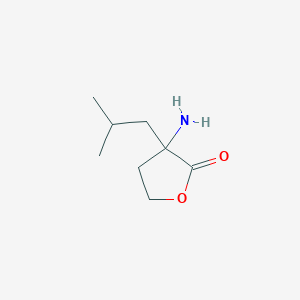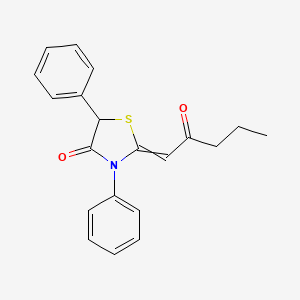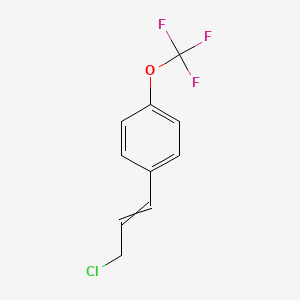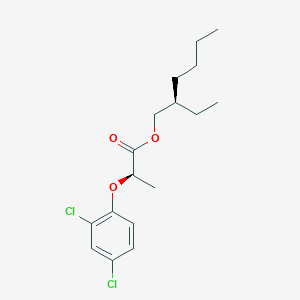
amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a dienophile in the presence of a catalyst can lead to the formation of the bicyclic core. Subsequent functional group transformations, such as hydroxylation and amination, are then carried out to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pentalene derivatives: Compounds with similar bicyclic structures but different functional groups.
Indole derivatives: Compounds with a similar core structure but different substituents.
Uniqueness
Amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
amino 2-hydroxy-5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-1-carboxylate |
InChI |
InChI=1S/C9H13NO4/c10-14-9(13)8-6-3-5(11)1-4(6)2-7(8)12/h4,6-8,12H,1-3,10H2 |
InChI Key |
PFTQPSFDIQYNKX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)CC2C(C1O)C(=O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9-Bis[3-(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590673.png)

![Piperidine, 4-[3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]-](/img/structure/B12590699.png)

![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(5-isothiazolyl)-](/img/structure/B12590710.png)


![6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12590724.png)
![Acetamide,N-butyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12590732.png)
![3-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyridine](/img/structure/B12590739.png)
![7-[2-(2,2-Dimethyl-1,3-dioxolan-4-YL)ethoxy]chromen-2-one](/img/structure/B12590746.png)


![1-[4-(Methanesulfonyl)but-3-en-1-yl]-5-sulfanylidenepyrrolidin-2-one](/img/structure/B12590767.png)
